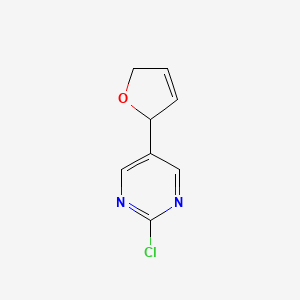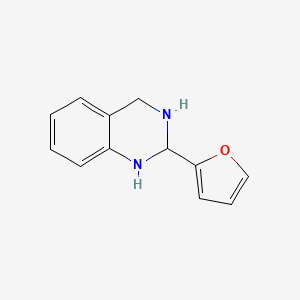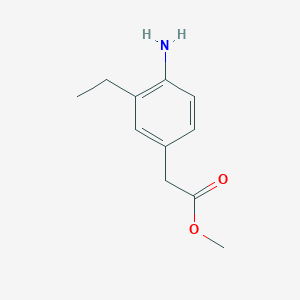![molecular formula C11H9BrN4 B13871725 4-bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871725.png)
4-bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a bromo group and a 1-methylpyrazol-4-yl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-pyrrolo[2,3-b]pyridine and 1-methylpyrazole.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 4-bromo-1H-pyrrolo[2,3-b]pyridine and a boronic acid derivative of 1-methylpyrazole.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
4-Bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), toluene, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo group.
科学研究应用
4-Bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly kinase inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving kinase signaling.
作用机制
The mechanism of action of 4-bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and modulating cellular signaling pathways .
相似化合物的比较
Similar Compounds
4-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the 1-methylpyrazol-4-yl moiety.
1-Methylpyrazole: Lacks the pyrrolo[2,3-b]pyridine core.
Pyridinylimidazole Derivatives: Similar in structure and function, often used as kinase inhibitors.
Uniqueness
4-Bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolo[2,3-b]pyridine core with a 1-methylpyrazol-4-yl moiety makes it a valuable scaffold for the development of novel therapeutic agents.
属性
分子式 |
C11H9BrN4 |
|---|---|
分子量 |
277.12 g/mol |
IUPAC 名称 |
4-bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H9BrN4/c1-16-6-7(4-15-16)9-5-14-11-8(10(9)12)2-3-13-11/h2-6H,1H3,(H,13,14) |
InChI 键 |
MPRJIYALZQRZCL-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)C2=CN=C3C(=C2Br)C=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2(R)-2-[(Z)-2-(Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]acetic Ac](/img/structure/B13871658.png)





![4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13871693.png)


![1-bromo-3-(3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13871710.png)


